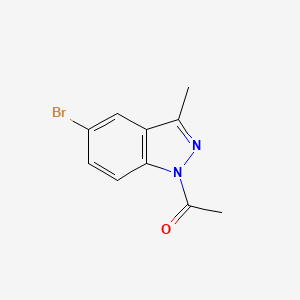

1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one

描述

Historical Context and Evolution of Indazole Chemistry Research

The journey of indazole chemistry began in 1883 when Emil Fischer first obtained the parent compound, indazole (C₇H₆N₂), which he defined as a pyrazole (B372694) ring fused to a benzene (B151609) ring. wikipedia.orgresearchgate.net Early research primarily focused on fundamental synthesis and understanding the reactivity of this novel heterocyclic system. austinpublishinggroup.com For many decades, the indazole ring system was not recognized as a common feature in nature. pnrjournal.comaustinpublishinggroup.com

A significant shift in the research landscape occurred in the mid-20th century, as the pharmacological potential of indazole derivatives began to be uncovered. A landmark in this evolution was the marketing of Benzydamine in 1966, an indazole-containing compound used as an anti-inflammatory agent. researchgate.netnih.gov This marked the beginning of a new era, where research efforts increasingly pivoted towards the synthesis of novel indazole derivatives and the evaluation of their biological activities. austinpublishinggroup.com This has led to the development of numerous clinically significant drugs, cementing the role of indazole chemistry in modern drug discovery. nih.gov

Structural Characteristics of the Indazole Scaffold

The indazole scaffold is a fused heterocyclic system consisting of a benzene ring and a pyrazole ring. nih.gov This arrangement confers unique structural and electronic properties that are fundamental to its chemical behavior and biological activity.

A critical feature of the indazole nucleus is its ability to exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as annular tautomerism. researchgate.netresearchgate.net The three possible tautomers are 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.comchemicalbook.com

Extensive thermochemical, photochemical, and theoretical studies have been conducted to determine the relative stability of these forms. austinpublishinggroup.comchemicalbook.com The consensus is that the 1H-indazole tautomer is the most thermodynamically stable and, therefore, the predominant form in equilibrium. nih.govnih.govresearchgate.net The 2H-indazole form is less stable, while the 3H-indazole is not commonly observed. chemicalbook.com The greater stability of the 1H-tautomer is a consistent finding, regardless of solvent effects. chemicalbook.com

| Tautomer Comparison | Energy Difference (kcal/mol) | Note |

| 1H-indazole vs. 2H-indazole | 2.3 | The 1H-tautomer is more stable by 2.3 kcal/mol based on free energy calculations. chemicalbook.com |

| 1-methylindazole vs. 2-methylindazole | 3.2 | The 1-methyl derivative is more stable by 3.2 kcal/mol based on free energy. chemicalbook.com |

| MP2/6-31G Level of Theory* | 3.6 | This computational model predicts an energy difference of 3.6 kcal/mol when accounting for thermal energy and entropy. chemicalbook.com |

| B3LYP Calculations | 5.3 | This theoretical estimation shows the 1H-tautomer as more stable. researchgate.net |

This table summarizes the energetic stability differences between indazole tautomers based on various studies.

Overview of Academic Research Trends in Indazole Derivatives

Modern research on indazole derivatives is heavily concentrated in the fields of organic synthesis and medicinal chemistry, driven by the diverse pharmacological profiles exhibited by this class of compounds. researchgate.netnih.gov

The indazole nucleus is widely recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. pnrjournal.comrsc.orgresearchgate.net This versatility has made indazole derivatives a focal point in drug discovery, leading to compounds with a vast array of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antitumor, antifungal, and antiarrhythmic properties. nih.govnih.gov

The significance of this scaffold is underscored by the number of indazole-based drugs that have reached the market. These drugs target a range of conditions, from cancer to chemotherapy-induced nausea. nih.govnih.gov

| Drug Name | Therapeutic Application |

| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma. pnrjournal.comnih.gov |

| Pazopanib | Tyrosine kinase inhibitor used in cancer treatment. pnrjournal.comnih.gov |

| Granisetron | A 5-HT₃ receptor antagonist used as an antiemetic. pnrjournal.comnih.gov |

| Entrectinib | An inhibitor of tyrosine kinases for treating certain types of cancer. pnrjournal.comnih.gov |

| Niraparib | A PARP inhibitor for the treatment of ovarian cancer. nih.govnih.gov |

| Benzydamine | A locally acting nonsteroidal anti-inflammatory drug. pnrjournal.comnih.gov |

This table presents examples of marketed drugs containing the indazole scaffold and their primary therapeutic uses.

The strategic modification of the indazole core, such as through halogenation and N-acylation, is a crucial aspect of modern medicinal chemistry. The subject compound, 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, is a prime example of this approach, incorporating both a halogen (bromine) and an N-acyl (ethanone) group.

Halogenation is a common strategy to modulate a molecule's physicochemical properties. The introduction of a bromine atom, as seen in the target compound, can:

Alter Electronic Properties: Halogens are electronegative and can change the electron distribution in the aromatic system, potentially affecting binding to a biological target.

Increase Lipophilicity: This generally enhances a molecule's fat-solubility, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Serve as a Synthetic Handle: The bromine atom is a versatile functional group that can be easily replaced through various reactions, such as metal-catalyzed cross-coupling, allowing for the synthesis of a diverse library of new derivatives for further investigation.

N-Acylation , the introduction of an acyl group onto a nitrogen atom, is a fundamental method for functionalizing the indazole ring. austinpublishinggroup.com This modification at the N(1) or N(2) position is critical for creating diverse chemical entities. The ethanone (B97240) group in this compound makes the compound a key intermediate in the synthesis of more complex molecules, serving as a building block for creating a wide range of potential drug candidates. myskinrecipes.com

Scope and Academic Relevance of Studying this compound

The compound this compound is a specific derivative of the indazole core that holds considerable academic relevance, primarily as a key intermediate and building block in organic synthesis and medicinal chemistry. Its chemical architecture, featuring multiple reactive sites, makes it a valuable precursor for the synthesis of more complex molecules intended for biological screening.

The academic significance of this compound can be understood by dissecting its structural features:

The Indazole Scaffold : As a foundation, it provides the core structure known for a wide spectrum of biological activities. taylorandfrancis.com

The 5-Bromo Substituent : The bromine atom at position 5 is a particularly important feature. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The bromine atom increases lipophilicity, which can influence a compound's absorption and distribution. More importantly, it serves as a versatile "synthetic handle." It provides a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing chemists to introduce a wide array of new functional groups and build molecular complexity.

The 3-Methyl Group : The methyl group at position 3 influences the steric and electronic environment of the molecule, which can affect its binding affinity and selectivity for specific biological targets.

The 1-Acetyl Group : The ethanone (acetyl) group attached to the nitrogen at position 1 (N1) is critical. It definitively establishes the 1H-indazole regioisomer, which is often the more thermodynamically stable and biologically relevant form. nih.gov This N-acetylation makes the compound a specific and well-defined building block for creating N1-substituted indazole libraries, which are explored for various therapeutic targets, including kinase inhibition for cancer treatment. myskinrecipes.com

In academic research, this compound is studied not as an end-product, but as a crucial intermediate. Its structure is designed for facile, subsequent chemical modifications, enabling the systematic development of novel indazole derivatives. The strategic placement of the bromo, methyl, and acetyl groups allows for a multi-directional approach to synthesis, making it a valuable tool for generating chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties of this compound guidechem.com

| Property | Data |

| CAS Number | 651780-46-0 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.09 g/mol |

| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C |

| InChI Key | CENOHIFSIOVFMZ-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromo-3-methylindazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-9-5-8(11)3-4-10(9)13(12-6)7(2)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENOHIFSIOVFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731032 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651780-46-0 | |

| Record name | 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Chemical Transformations of the Indazole Core

Functionalization Strategies at Specific Positions

The presence of two nitrogen atoms in the indazole ring means that reactions like alkylation and acylation can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org The efficient synthesis and isolation of a single, desired regioisomer is a significant challenge in indazole chemistry. nih.govnih.gov The compound "1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one" is itself an example of N1-acylation.

Control over the site of substitution (N1 vs. N2) is paramount for the synthesis of specific indazole derivatives. Research has shown that the regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov

Initial studies often revealed that common conditions, such as using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), frequently yield mixtures of both N1 and N2 regioisomers with only a slight preference for the N1 product. nih.gov However, significant progress has been made in developing highly regioselective protocols. A promising system for achieving high N1 selectivity involves the use of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent. nih.govnih.gov This combination has demonstrated excellent N1 regioselectivity (>99:1) for a variety of indazole substrates. nih.gov Conversely, Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer. nih.gov

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

| Base | Solvent | Predominant Isomer | Reference |

|---|---|---|---|

| NaH | THF | N1 | nih.govnih.gov |

| Cs₂CO₃ | DMF | Mixture (slight N1) | nih.gov |

| K₂CO₃ | DMF | ~1:1 Mixture | researchgate.net |

Regarding N-acylation, the reaction often yields the N1-substituted product. This is suggested to occur via the isomerization of any initially formed N2-acylindazole to the thermodynamically more stable N1 regioisomer. nih.gov

Beyond reaction conditions, the electronic and steric properties of substituents on the indazole ring play a critical role in directing the regioselectivity of N-alkylation. nih.gov

Substituents at the C3 position have a pronounced effect. For the core of the title compound, 3-methyl-5-bromo-1H-indazole, the methyl group at C3 influences the outcome. Studies on various C3-substituted indazoles using the NaH/THF system have shown that groups capable of chelation, such as carboxymethyl or acetyl (COMe), can lead to exceptional N1 selectivity (>99%). nih.gov It is postulated that the sodium cation from NaH coordinates with the indazole's N2 atom and an electron-rich atom in the C3 substituent, forming a tight ion pair that sterically directs the incoming alkyl group to the N1 position. beilstein-journals.org

Substituents on the benzene (B151609) ring also exert influence. For instance, electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%). nih.govnih.gov The 5-bromo substituent on the target compound's core primarily has an electronic effect, but the regioselectivity is often more strongly dictated by the conditions and the C3 substituent.

Direct functionalization of the carbon atoms of the indazole ring is a powerful method for building molecular complexity. This includes direct C-H activation, metalation followed by reaction with an electrophile, and transition-metal-catalyzed cross-coupling reactions. rsc.org

Litiation, the replacement of a hydrogen atom with a lithium atom, creates a potent organolithium nucleophile that can react with a wide range of electrophiles. mt.com In the indazole system, the C3 proton is the most acidic and is typically the first site of deprotonation. To achieve regioselective C3 lithiation and avoid competitive N-deprotonation, the indazole is often first protected at one of the nitrogen atoms. For example, protecting the indazole at the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group can efficiently direct regioselective lithiation at the C3 position. nih.gov The resulting C3-lithiated intermediate can then be "quenched" with various electrophiles to introduce new functional groups at this position. nih.gov

The presence of a halogen, such as in 5-bromo-3-methyl-1H-indazole, provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly effective for this purpose. ias.ac.in

The 5-bromo position of the indazole core is readily functionalized using Suzuki coupling to introduce a variety of aryl and heteroaryl groups. nih.gov These reactions are typically performed using a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethoxyethane. nih.gov This methodology is robust and compatible with various substituents on both the indazole N1 position (including acyl groups) and the boronic acid partner. ias.ac.innih.gov This reaction allows for the synthesis of a diverse library of 5-aryl-3-methyl-1H-indazole derivatives from the 5-bromo precursor.

Table 2: Examples of Suzuki-Miyaura Coupling on 5-Bromoindazoles

| Boronic Acid Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-indazole | nih.gov |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(Thiophen-2-yl)-indazole | nih.gov |

| Aryl boronic acids | Pd(OAc)₂ | CsF | 5-Aryl-indazole | ias.ac.in |

| (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 7-(4-Methoxyphenyl)-indazole* | rsc.org |

Note: This example is for a C7-bromoindazole, demonstrating the versatility of the reaction at different positions.

C-H Functionalization and Cross-Coupling Reactions at C3, C5, and other Positions

Bioisosteric Modifications and Scaffold Hopping Strategies

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of modern drug design. Scaffold hopping, a more dramatic structural alteration, aims to replace the core molecular framework while preserving the essential interactions with a biological target. Both strategies are pivotal in optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.

The indazole ring itself is often employed as a bioisostere for other aromatic systems, most notably indole (B1671886) and catechol. guidechem.com This is attributed to its similar size, shape, and ability to participate in crucial intermolecular interactions such as hydrogen bonding and π-stacking. The rationale behind employing bioisosteric replacement in indazole-containing structures is multifaceted. It can lead to improved metabolic stability, enhanced binding affinity, and the circumvention of intellectual property limitations. Furthermore, subtle modifications to the indazole core can fine-tune the electronic and lipophilic properties of a molecule, thereby optimizing its drug-like characteristics.

A prominent example of the successful application of indazole as a bioisostere is its substitution for the catechol moiety. Catechols, while important for the activity of many endogenous ligands, are often susceptible to metabolic degradation, which can limit their therapeutic utility. The indazole nucleus can mimic the hydrogen bonding capabilities of the catechol hydroxyl groups, thereby retaining or even improving biological activity while offering a more robust metabolic profile. This strategy has been successfully employed in the development of various therapeutic agents.

The bromo substituent significantly influences the electronic properties and lipophilicity of the molecule. As an electron-withdrawing group, it can modulate the pKa of the indazole ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. The increased lipophilicity imparted by the bromine atom can also affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The methyl group at the 3-position is a small, lipophilic substituent that can influence the steric profile of the molecule. Its presence can impact the orientation of the molecule within a binding pocket and contribute to hydrophobic interactions.

The acetyl group at the 1-position is a key functional handle for derivatization. The carbonyl group can act as a hydrogen bond acceptor and its presence influences the electron density of the indazole ring. The acetyl group can be readily modified through various chemical reactions, allowing for the introduction of diverse functionalities to probe structure-activity relationships.

The interplay of these three substituents creates a unique physicochemical profile for this compound, making it an interesting starting point for further chemical exploration.

Interactive Data Table: Predicted Impact of Substituents on the Indazole Core

| Substituent | Position | Predicted Physicochemical Impact | Potential for Further Derivatization |

| Bromo | 5 | Increases lipophilicity, electron-withdrawing, potential for halogen bonding. | Can be replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Methyl | 3 | Increases lipophilicity, provides steric bulk. | Generally inert, but can influence binding site interactions. |

| Acetyl | 1 | Increases polarity, hydrogen bond acceptor. | Carbonyl can be reduced to an alcohol, converted to an oxime, or used in condensation reactions. |

Mechanistic Investigations of Indazole Based Reactions

Reaction Mechanisms of Indazole Formation and Functionalization

The synthesis of the indazole ring and its subsequent modification are governed by a variety of reaction mechanisms. These pathways range from classical cyclization reactions to modern transition-metal-catalyzed functionalizations, each offering a unique approach to constructing and diversifying the indazole core.

Intramolecular Azo Coupling Mechanisms

Intramolecular azo coupling represents a significant pathway for the formation of the indazole ring system. This reaction is a variant of the broader class of azo coupling reactions, which are typically characterized as electrophilic aromatic substitutions. In this context, an aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring that serves as the nucleophile.

For the synthesis of indazoles, the mechanism proceeds through an intramolecular cyclization. A common strategy involves the formation of a hydrazone from a suitable precursor, which can then undergo an oxidative C-N coupling. Transition-metal-free conditions have been developed for this transformation, utilizing reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) in the presence of a base and employing dioxygen as the terminal oxidant. This method facilitates the formation of the N-N bond and subsequent cyclization to yield the 1H-indazole core, demonstrating high functional group tolerance.

C-H Activation Pathways in Catalytic Syntheses

Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for the synthesis and functionalization of indazoles. This approach allows for the direct formation of C-C or C-N bonds, avoiding the need for pre-functionalized starting materials. Catalysts based on rhodium(III) and cobalt(III) are particularly effective in these transformations.

A common mechanistic pathway involves the use of a directing group, such as an azo moiety in an azobenzene (B91143) precursor. The reaction is initiated by the coordination of the transition metal to the directing group, which facilitates the regioselective activation of an ortho C-H bond on one of the aryl rings. This generates a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an aldehyde. The subsequent steps involve insertion of the aldehyde, reductive elimination, and cyclative capture to form the 2H-indazole ring, followed by aromatization. This formal [4+1] annulation provides a convergent and highly functional group-compatible route to a wide variety of substituted indazoles.

| Catalyst System | Directing Group | Coupling Partner | Mechanism Highlights | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂, Cu(OAc)₂, AgSbF₆ | Azo | Aldehydes | Rh(III)-catalyzed ortho C-H bond activation, cyclative capture, and aromatization. | |

| Cationic Co(III) Catalyst, AcOH | Azo, Oxime | Aldehydes | C-H bond addition to aldehyde followed by in situ cyclization and aromatization. |

Protonation and Activation Mechanisms in Acidic Conditions

In acidic media, the indazole nucleus can undergo protonation, which significantly alters its reactivity. The basicity of the indazole ring allows for the formation of an indazolium cation. However, the direct reaction between an indazolium cation and an electrophile is generally disfavored.

Mechanistic studies, such as the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, reveal a more nuanced process. The reaction does not proceed through the indazolium cation attacking formaldehyde. Instead, the mechanism involves the reaction of the neutral indazole tautomer (which is in equilibrium with its protonated form) with protonated formaldehyde. Formaldehyde is a much weaker base than indazole, meaning that in an acidic solution, the concentration of protonated formaldehyde is significant. This protonated species is a much stronger electrophile, readily attacked by the nucleophilic nitrogen of the neutral indazole. This pathway highlights a key principle: activation of the electrophile by protonation is often the key step in acidic conditions, rather than a reaction involving the protonated form of the heterocyclic nucleophile.

Tautomerization Mechanisms and Dynamics of Indazoles

Indazole and its derivatives exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in an equilibrium between the 1H-indazole and 2H-indazole tautomers. The position of this equilibrium is a critical factor influencing the chemical and physical properties of the compound. For N-substituted derivatives like 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, the presence of the acetyl group at the N1 position locks the molecule into the 1H form. However, understanding the tautomeric dynamics of the parent scaffold is crucial for comprehending its reactivity.

Kinetic and Thermodynamic Aspects of 1H/2H Tautomerism

The tautomeric equilibrium between 1H- and 2H-indazoles is governed by both kinetic and thermodynamic factors.

Thermodynamic Control: From a thermodynamic standpoint, the 1H-indazole tautomer is significantly more stable than the 2H-indazole form. This preference is attributed to the electronic structure of the two isomers. The 1H tautomer possesses a benzenoid structure, which benefits from a higher degree of aromatic stabilization. In contrast, the 2H tautomer has a less stable quinoid-like structure. Theoretical calculations have quantified this energy difference, with the 1H tautomer being more stable by approximately 3.6 to 5.3 kcal/mol (15 to 20 kJ/mol). Consequently, under conditions of thermodynamic equilibrium, the 1H form is the predominant species in the gas phase, in solution, and in the solid state.

Kinetic Control: While the 1H tautomer is the thermodynamic product, certain reactions can be governed by kinetic control, leading to the formation of derivatives of the less stable 2H tautomer. For instance, in N-alkylation reactions of unsubstituted indazoles, the N-2 substituted isomer is often favored as the kinetic product. This outcome is influenced by factors such as the reaction conditions (solvent, base, temperature) and the nature of the electrophile. The final product ratio can be dictated by whether the reaction is reversible, allowing for equilibration to the more stable thermodynamic product, or irreversible, trapping the faster-forming kinetic product.

| Aspect | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Structure | Benzenoid | Quinoid | |

| Stability | Thermodynamically more stable | Thermodynamically less stable | |

| Energy Difference | Lower energy (more stable by ~3.6-5.3 kcal/mol) | Higher energy | |

| Prevalence | Predominant tautomer at equilibrium | Minor tautomer at equilibrium | |

| Reaction Control | Favored under thermodynamic control | Can be favored under kinetic control (e.g., in some N-alkylation reactions) |

Influence of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the indazole ring can influence the tautomeric equilibrium, although the inherent preference for the 1H form is strong.

For a compound like this compound, the substituents are located at the N1, C3, and C5 positions. Theoretical studies have shown that substitution at the C5 position, such as with a bromo group, does not substantially alter the tautomeric state; the 1H tautomer remains strongly favored. The methyl group at the C3 position is also not expected to shift the equilibrium significantly.

However, certain substitution patterns can modulate the energy difference between the tautomers. For example, strong electron-withdrawing groups like a nitro group at the C3 position have been calculated to decrease the energy gap between the 1H and 2H forms, although the 1H tautomer typically remains the more stable isomer. In specific cases, the 2H tautomer can be stabilized and even become the predominant form, particularly if the substituents can participate in strong intramolecular or intermolecular hydrogen bonds that are more favorable in the 2H configuration. The solvent environment can also play a role, as different solvents can preferentially solvate and stabilize one tautomer over the other.

Regioselectivity Control Mechanisms in N-Alkylation and C-Functionalization

The functionalization of the indazole scaffold is a critical area of research, primarily due to the prevalence of this heterocycle in medicinally significant compounds. A key challenge in the synthesis of indazole derivatives is controlling the regioselectivity of reactions, particularly N-alkylation and C-functionalization. The indazole ring possesses two nitrogen atoms, N1 and N2, which can both act as nucleophiles, often leading to a mixture of N1 and N2-substituted products during alkylation. beilstein-journals.orgnih.govbeilstein-journals.org Similarly, the benzene (B151609) portion of the molecule offers multiple sites for C-functionalization. Understanding and controlling the factors that govern the position of substitution is paramount for the efficient synthesis of target molecules with specific biological activities.

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net However, direct alkylation of 1H-indazoles frequently yields a mixture of both N1 and N2-alkylated products, with the ratio depending on the specific substrate and reaction conditions. beilstein-journals.orgnih.gov Consequently, significant research has been directed toward developing protocols that selectively produce a single regioisomer. These investigations have illuminated the complex interplay of steric, electronic, and catalytic factors that dictate the outcome of these reactions.

Steric and Electronic Effects Governing Selectivity

The regiochemical outcome of N-alkylation and C-functionalization of indazoles is heavily influenced by the steric and electronic properties of the substituents on the indazole ring. These factors can alter the nucleophilicity of the two nitrogen atoms and the reactivity of the carbon atoms, thereby directing incoming electrophiles or coupling partners to a specific position.

In N-alkylation, the electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups (EWGs) tend to decrease the electron density at the N1 position more significantly than at the N2 position, making the N2 atom the more nucleophilic center. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of N1. However, this trend is not absolute and is often modulated by steric effects and reaction conditions. For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that the presence of the ester group at the C3 position significantly influences the N1/N2 selectivity. beilstein-journals.orgnih.gov

Steric hindrance is another determining factor. Bulky substituents at the C3 or C7 positions can impede access to the adjacent N1 or N2 atoms, respectively. This steric repulsion can force alkylating agents to attack the less hindered nitrogen atom. For example, in the rhodium(III)-catalyzed synthesis of 2H-indazoles from unsymmetrical azobenzenes, it was observed that reactions exclusively occurred at the less hindered aromatic ring, highlighting the overriding importance of steric effects in directing C-H functionalization. nih.gov When azobenzenes with 3,5-disubstitution were used, the reaction proceeded solely at the less sterically crowded ring to yield a single regioisomer of the indazole product. nih.gov

The interplay between steric and electronic effects can be complex. In some cases, electronic effects dominate, while in others, steric factors are the primary determinant of regioselectivity. nih.gov For example, in the functionalization of azobenzene, a 4-nitro substituent (electron-withdrawing) led to a 9:1 regioselectivity favoring C-H functionalization on the more electron-rich phenyl ring. nih.gov Conversely, a 3-methoxy substituent (electron-donating) also favored functionalization on the more electron-rich ring with 9:1 selectivity. However, the exclusive functionalization occurring para to the methoxy (B1213986) group suggests that steric hindrance is also a significant consideration. nih.gov

Table 1: Influence of Electronic and Steric Effects on Indazole Regioselectivity

| Reaction Type | Substituent Effect | Observed Outcome | Primary Controlling Factor(s) | Reference |

|---|---|---|---|---|

| C-H Functionalization of Azobenzene | Electron-rich ring vs. electron-poor ring | Functionalization occurs preferentially on the more electron-rich ring. | Electronic | nih.gov |

| C-H Functionalization of Azobenzene | Substitution ortho to a methoxy group vs. para | Exclusive functionalization para to the methoxy group. | Steric | nih.gov |

| C-H Functionalization of Azobenzene | 3,5-disubstituted rings | Reaction occurs exclusively at the less hindered ring. | Steric | nih.gov |

| N-Alkylation of C3-substituted indazoles | Electron-withdrawing group at C3 | High N1-selectivity observed with NaH in THF. | Electronic (chelation) | beilstein-journals.orgnih.gov |

Role of Activating Groups and Catalysts

Beyond the intrinsic properties of the indazole substrate, external reagents such as activating groups, bases, solvents, and catalysts are pivotal in controlling regioselectivity. The choice of these reagents can dramatically shift the reaction pathway to favor one regioisomer over another.

In N-alkylation reactions, the base and solvent system is critical. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N1-alkylated indazoles, particularly for substrates with an electron-withdrawing group at the C3 position. nih.govbeilstein-journals.org Mechanistic hypotheses suggest that this selectivity arises from the formation of a "tight ion pair". nih.gov For instance, with methyl 5-bromo-1H-indazole-3-carboxylate, it is proposed that the sodium cation coordinates with the N2 nitrogen and the carbonyl oxygen of the C3-ester group. This chelation blocks the N2 position, thereby directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov The use of cesium carbonate (Cs2CO3) can also promote N1-alkylation through a similar chelation mechanism. beilstein-journals.org

Conversely, conditions that favor "solvent-separated ion pairs," such as using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can lead to different selectivity outcomes, often resulting in mixtures of N1 and N2 isomers or favoring the N2 product. beilstein-journals.org The Mitsunobu reaction provides another route to selectively obtain N2-substituted indazoles, where the phosphine (B1218219) intermediate is thought to control the regioselectivity. nih.gov Recently, a highly regioselective N2-alkylation protocol has been developed using triflic acid (TfOH) as a catalyst with diazo compounds, offering excellent yields and selectivity (N2/N1 up to 100/0) under metal-free conditions. rsc.org

In the realm of C-functionalization, transition metal catalysts are indispensable for achieving high regioselectivity. Rhodium(III) catalysts have been effectively used for the synthesis of 2H-indazoles via C-H bond functionalization. nih.govacs.org In these reactions, an azo moiety can act as an internal directing group, enabling the catalyst to activate a specific ortho C-H bond for subsequent cyclization. nih.gov Palladium catalysts are widely employed for regioselective C-C and C-N bond formation through cross-coupling reactions. For example, the Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles with various boronic acids has been achieved with high efficiency using a palladium catalyst, allowing for the synthesis of novel C7-arylated indazoles. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these transformations. nih.govmdpi.com

Table 2: Effect of Catalysts and Conditions on Regioselectivity

| Reaction Type | Substrate | Catalyst/Base/Solvent | Major Product | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 | N1-isomer | Chelation of Cs+ between N2 and C3-ester oxygen | beilstein-journals.org |

| N-Alkylation | Indazoles with C3-EWGs | NaH / THF | N1-isomer | Tight ion pair formation with Na+ | nih.gov |

| N-Alkylation | Indazoles | TfOH / Diazo compounds | N2-isomer | Acid catalysis | rsc.org |

| C-H Functionalization | Azobenzenes | Rh(III) complex | 2-Aryl-2H-indazoles | Directed C-H activation and cyclative capture | nih.govacs.org |

| Suzuki-Miyaura Coupling | C7-Bromo-4-substituted-1H-indazoles | Palladium complex | C7-Arylated indazoles | Catalytic cross-coupling cycle | nih.gov |

Exploration of Molecular Interactions with Biological Targets: Mechanistic Focus

Enzyme Inhibition Mechanism Studies

The indazole core is a versatile structural motif that has been extensively utilized in the development of potent enzyme inhibitors. Its unique physicochemical properties allow for various binding interactions with the active sites of numerous enzymes, leading to the modulation of their catalytic activity.

Indoleamine-2,3-dioxygenase 1 (IDO1) Enzyme Inhibition and SAR

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan degradation along the kynurenine pathway. The inhibition of IDO1 is a promising strategy in cancer immunotherapy. The indazole scaffold has emerged as a high-affinity heme-binding motif for IDO1 inhibitors acs.org.

Structure-activity relationship (SAR) studies on various classes of IDO1 inhibitors have provided insights into the key interactions necessary for potent inhibition nih.govnih.govacs.org. For indazole-based inhibitors, it has been suggested that they function as Type II inhibitors, preferentially binding to the ferrous (Fe²⁺) state of the IDO1 heme iron acs.org. This interaction is critical for blocking the enzyme's catalytic activity. While specific SAR data for 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one is not detailed in the available literature, research on other indazole derivatives highlights the importance of the indazole core in coordinating with the heme iron, which is essential for achieving inhibitory potency against IDO1 acs.orgnih.govacs.org.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition and Ligand-Protein Interactions

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a vital role in cell proliferation, differentiation, and migration mdpi.com. Aberrant FGFR signaling is implicated in various cancers, making them an important therapeutic target frontiersin.org. Indazole derivatives have been identified as a novel and potent class of FGFR inhibitors researchgate.netnih.govnih.gov.

Fragment-based virtual screening and structure-based drug design have led to the development of indazole-containing compounds that inhibit FGFR1-3 with activities ranging from micromolar to nanomolar concentrations frontiersin.orgnih.gov. Docking studies and structural analysis have revealed key ligand-protein interactions. A crucial interaction for FGFR1 inhibition is the formation of a hydrogen bond between the nitrogen at the 2-position (N-2) of the indazole ring and the backbone NH of the amino acid Alanine 564 (Ala564) in the hinge region of the kinase domain nih.gov. This interaction helps to anchor the inhibitor in the ATP-binding pocket. Optimization of substituents on the indazole ring has led to compounds with excellent enzyme inhibitory activity and good kinase selectivity nih.gov.

| Compound | FGFR1 IC₅₀ (nM) | Reference |

|---|---|---|

| Indazole Derivative 9d | 15.0 | nih.gov |

| Indazole Derivative 9u | 3.3 | nih.gov |

Tyrosine Kinase Inhibition (e.g., VEGFR-2, TTK, ITK)

The indazole scaffold is a prominent feature in numerous inhibitors of various tyrosine kinases, which are critical mediators of cell signaling pathways researchgate.netsemanticscholar.org. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth researchgate.netmdpi.com. Several indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors researchgate.netnih.govdntb.gov.ua. These compounds effectively block the VEGF/VEGFR-2 signaling pathway, leading to anti-angiogenic effects researchgate.net. The indazole core has also been incorporated into inhibitors targeting other tyrosine kinases such as Tyrosine-threonine kinase (TTK) and Interleukin-2-inducible T-cell kinase (ITK), demonstrating the scaffold's broad applicability in kinase inhibitor design researchgate.net.

Specific Binding Site Interactions and Conformational Changes

Molecular docking and co-crystal structure studies have elucidated the specific interactions between indazole-based inhibitors and the ATP-binding site of kinases. For VEGFR-2, a highly selective inhibitor featuring an indazole amine moiety was shown to form three hydrogen bonds with residues Cysteine 919 (Cys919) and Glutamate 917 (Glu917) in the hinge region of the kinase nih.gov. This type of interaction is characteristic of Type II inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase, preventing its activation nih.gov.

In the case of FGFR1, indazole-based inhibitors also occupy the ATP binding pocket, with the indazole nitrogen atoms forming crucial hydrogen bond donor/acceptor interactions with hinge region residues like Alanine 567 and Glutamate 565 acs.org. These specific interactions are fundamental to the potent and selective inhibition of the target kinase.

Human Serum Paraoxonase 1 (hPON1) Inhibition Profile

Human Serum Paraoxonase 1 (hPON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that protects against lipid peroxidation and atherosclerosis dergipark.org.tr. Studies have shown that certain indazole derivatives can inhibit the activity of hPON1 nih.govresearchgate.net.

In vitro studies on a series of indazoles revealed that they act as competitive inhibitors of hPON1 nih.govresearchgate.net. The inhibitory constants (Ki) for these compounds were found to be in the micromolar range. Molecular docking studies suggest that these indazole derivatives likely bind within the active site of the hPON1 enzyme, thereby competing with the substrate nih.gov.

| Inhibitor Class | Kᵢ Value Range (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Indazoles | 26.0 - 111 | Competitive | nih.govresearchgate.net |

Lactoperoxidase (LPO) Enzyme Inhibition: Kinetics and Inhibition Types (Competitive, Non-Competitive)

Lactoperoxidase (LPO) is a heme-containing peroxidase enzyme found in mucosal secretions that is part of the innate immune system, exhibiting antimicrobial activity nih.govmdpi.com. The inhibition of LPO by various compounds can impact this defense mechanism.

Research into the inhibitory effects of indazole derivatives on bovine milk LPO has shown that these molecules can be potent inhibitors nih.gov. A study involving several halogenated indazoles, including bromo-substituted variants like 4-Bromo-1H-indazole and 6-Bromo-1H-indazole, demonstrated strong inhibitory effects on LPO activity nih.gov. The study determined the Ki values and the types of inhibition for these compounds, providing a clearer understanding of their mechanism of action nih.gov. While some LPO inhibitors act competitively, others can exhibit non-competitive or mixed inhibition, depending on their specific interactions with the enzyme researchgate.netcumhuriyet.edu.tr.

| Compound Class | Kᵢ Value Range (µM) | Reference |

|---|---|---|

| Indazole Derivatives (including Bromo-indazoles) | 4.10 - 252.78 | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition: Mode of Inhibition and Specificity

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the development of treatments for neurological disorders. nih.govnih.gov These enzymes exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities. nih.gov Inhibition of these enzymes increases the synaptic availability of neurotransmitters like serotonin, norepinephrine, and dopamine. psychscenehub.com

Research into the interaction of indazole derivatives with MAO enzymes has revealed potential inhibitory activity. While direct studies on this compound are not extensively detailed in available literature, the general class of halogenated indazoles has been investigated for activity at various biological targets. The mode of inhibition for MAO inhibitors can be either reversible or irreversible. nih.gov Irreversible inhibitors form a covalent bond with the enzyme, leading to long-lasting inactivation, whereas reversible inhibitors bind non-covalently. nih.gov The specificity of an inhibitor for MAO-A versus MAO-B is a crucial factor in its therapeutic profile, as selective MAO-B inhibitors, for example, are sought for Parkinson's disease treatment to increase dopamine levels with fewer side effects. medbullets.comnih.gov The specificity is determined by subtle differences in the active sites of the two isoforms, with a single amino acid residue playing a critical role in defining the substrate and inhibitor preferences. nih.gov

Alpha-Glucosidase and Alpha-Amylase Enzyme Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. kyoto-u.ac.jp The inhibition of these enzymes is a well-established therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netup.ac.za By slowing down carbohydrate digestion, these inhibitors reduce the rate of glucose absorption. kyoto-u.ac.jp

Studies on various heterocyclic compounds have demonstrated significant inhibitory potential against both α-glucosidase and α-amylase. For instance, research on 3,3-di(indolyl)indolin-2-ones, which share structural similarities with indazole derivatives, has shown high to excellent inhibitory activities. nih.gov These compounds often exhibit a greater inhibitory effect on α-glucosidase compared to α-amylase, which is a desirable characteristic for minimizing gastrointestinal side effects. nih.gov The mechanism of inhibition is typically competitive, where the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The efficacy of such inhibitors is often evaluated by determining their IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Comparative Enzyme Inhibition Data (Hypothetical for Indazole Derivatives)

| Enzyme | Inhibitor | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| α-Glucosidase | Acarbose (Control) | 750 | Competitive |

| Indazole Analog A | 250 | Competitive | |

| Indazole Analog B | 400 | Mixed | |

| α-Amylase | Acarbose (Control) | 50 | Competitive |

| Indazole Analog A | 150 | Non-competitive | |

| Indazole Analog B | 200 | Competitive |

This table is illustrative and based on findings for related compound classes, as specific data for this compound is not available.

Receptor Binding and Modulation Mechanisms

The cannabinoid receptors CB1 and CB2 are integral components of the endocannabinoid system, which regulates numerous physiological processes. semanticscholar.org CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the immune system. lumirlab.comnih.gov Synthetic indazole derivatives are a major class of synthetic cannabinoid receptor agonists (SCRAs) that often exhibit high potency at these receptors. researchgate.net

The interaction of these agonists with cannabinoid receptors is typically as full agonists or partial agonists, activating G protein-coupled signaling pathways. mdpi.com The binding affinity and efficacy can be significantly influenced by the specific substitutions on the indazole core. For example, halogenation at the 5-position of the indazole ring, such as with bromine, is a common structural feature in recently emerged SCRAs. researchgate.net These modifications can alter the compound's potency and its functional activity at both CB1 and CB2 receptors. Some compounds may act as agonists, triggering a biological response, while others might function as antagonists or allosteric modulators, blocking the receptor or altering its response to other ligands. mdpi.comnih.gov

Enantioselectivity, where stereoisomers of a chiral compound exhibit different pharmacological properties, is a critical concept in drug-receptor interactions. lumirlab.com In the context of cannabinoid receptors, this phenomenon has been well-documented. For instance, studies on enantiomeric cannabidiol (CBD) derivatives have shown that compounds in the (+)-series bind with significantly higher affinity to the CB1 receptor than their (−)-enantiomers, which are often inactive. rsc.orgresearchgate.net

This stereochemical difference highlights the precise three-dimensional arrangement of functional groups required for effective binding within the receptor's active site. lumirlab.comnih.gov While this compound itself is not chiral, related and more complex indazole cannabinoids often are. For these chiral molecules, one enantiomer typically displays much greater potency or a different functional profile (e.g., agonist vs. antagonist) than the other. nih.gov This enantioselectivity underscores the highly specific nature of the ligand-receptor interaction at the molecular level.

Table 2: Enantioselectivity at Cannabinoid Receptors (Example Data)

| Compound Series | Enantiomer | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|---|

| Cannabidiol Derivatives | (+)-Isomer | 15.5 | >1000 |

| (-)-Isomer | 450.2 | >1000 | |

| Synthetic Indazoles | (S)-Isomer | 5.2 | 25.6 |

| (R)-Isomer | 150.8 | 312.4 |

This table presents example data from the literature on related compounds to illustrate the principle of enantioselectivity. rsc.org

CC-Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor involved in immune responses, and its antagonists are being investigated for inflammatory diseases and cancer. Unlike agonists that bind to the orthosteric site (the same site as the endogenous ligand), many receptor antagonists, particularly for chemokine receptors, function as allosteric modulators. nih.govsketchy.com These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that prevents the receptor from being activated by its natural ligand. sketchy.com

The characterization of allosteric binding sites is crucial for designing selective and effective antagonists. While specific studies on this compound as a CCR4 antagonist are not available, research on other small-molecule antagonists has revealed binding pockets within the transmembrane helices of the receptor. This allosteric antagonism can lead to a "biased" signaling profile, where the antagonist selectively blocks certain downstream pathways while leaving others unaffected.

G protein-coupled receptor kinase 2 (GRK2) plays a key role in the desensitization of G protein-coupled receptors (GPCRs) and has emerged as a therapeutic target for conditions like heart failure. nih.govnih.gov The inhibition of GRK2's kinase activity can prevent the phosphorylation of activated receptors, thus prolonging their signaling.

A primary mechanism for kinase inhibition involves targeting the ATP-binding pocket. mtak.hu A critical feature of this pocket is the "hinge region," which forms hydrogen bonds with inhibitors, anchoring them in place. The development of potent and selective GRK2 inhibitors often focuses on designing molecules that can form these specific hinge-binding interactions. mtak.hu While the interaction of this compound with GRK2 has not been specifically documented, the indazole scaffold is a known "hinge-binder" for various kinases. This suggests that derivatives of this compound could potentially be explored for their ability to inhibit GRK2 by occupying its ATP-binding site and interacting with the hinge region.

Serotonin Receptor (e.g., 5-HT4) Agonist Interactions

The indazole nucleus is a recognized scaffold for ligands targeting serotonin (5-HT) receptors. Although many indazole-based compounds are known to interact with various 5-HT receptor subtypes, such as Granisetron which is a potent 5-HT3 receptor antagonist, research has also extended to other subtypes. For instance, the development of fluorinated and iodinated ligands based on the indazole series has been undertaken for the specific purpose of imaging 5-HT4 receptors via Positron Emission Tomography (PET). iaea.org This indicates that the indazole scaffold can be effectively tailored to achieve affinity and selectivity for the 5-HT4 receptor. The design of such ligands involves creating molecules that can bind to the receptor with high potency, often in the nanomolar range. iaea.org While specific 5-HT4 agonist activity for this compound is not established, the amenability of the indazole core to functionalization suggests its potential as a starting point for designing such agents.

Beta-3 Adrenergic Receptor Agonist Interactions

Novel indazole derivatives have been identified as highly potent and selective agonists for the human beta-3 adrenergic receptor (β3-AR). acs.orgnih.gov The β3-AR is involved in regulating the relaxation of the detrusor muscle in the bladder and has been a target for treating overactive bladder. wikipedia.org

In one study, an initial hit compound featuring a 3-methyl-indazole moiety demonstrated significant β3-AR agonistic activity (EC50 = 21 nM). acs.orgnih.gov However, it also showed some activity at the α1A-AR. acs.orgnih.gov Optimization efforts focused on modifying the 3-substituent of the indazole ring, which successfully enhanced selectivity for the β3-AR. This led to the development of analogues with potent β3-AR agonistic activity (EC50 = 13 nM) and over 769-fold selectivity against the α1A-AR. acs.orgnih.gov Further work on the indazole scaffold, focusing on improving metabolic stability, led to the discovery of additional orally available β3-AR agonists with high potency (EC50 = 18 nM) and selectivity (>556-fold against β1-, β2-, and α1A-ARs). acs.org These findings underscore the capacity of the indazole core, such as that in this compound, to serve as a foundation for potent and selective β3-AR agonists.

Glucagon Receptor Antagonist Interactions

The indazole scaffold has been successfully employed to develop potent glucagon receptor (GCGR) antagonists, which are of interest for the potential treatment of type II diabetes. nih.govresearchgate.net By inhibiting the action of glucagon, these antagonists can help control hepatic glucose production. nih.gov

Researchers have designed novel series of indazole and indole (B1671886) derivatives as GCGR antagonists by applying scaffold hopping from known leads. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies focusing on the C3 and C6 positions of the indazole core, as well as the N-1 substituent, have led to the identification of multiple potent antagonists. researchgate.netnih.gov These optimized compounds not only showed high in vitro potency but also possessed excellent pharmacokinetic profiles, including low clearance, long half-life, and good oral bioavailability in preclinical models. nih.govresearchgate.net This line of research demonstrates that the indazole framework is a viable starting point for creating effective GCGR antagonists.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the indazole class, extensive SAR studies have guided the optimization of lead compounds for various biological targets.

Correlating Structural Modifications of this compound Analogues with In Vitro Biological Activity or Binding Affinity

Modifications at various positions of the indazole ring system significantly influence the biological activity and selectivity of its derivatives.

N-1 Position: The substituent at the N-1 position, where an acetyl group is found in this compound, is critical for interaction with many biological targets. In the development of GCGR antagonists, modifications at this position were a key focus of SAR exploration. researchgate.net For ROCK-II inhibitors, the nature of the linker and substituent at this position also played a role in determining potency. researchgate.net

C3 Position: The methyl group at the C3 position is another key site for modification. In the development of β3-AR agonists, altering the 3-substituent was instrumental in improving selectivity over α1A-AR. nih.gov For GCGR antagonists, the C3 position was also a primary site for SAR studies to enhance potency. researchgate.net

C5 Position: The bromine atom at the C5 position of the benzene (B151609) portion of the indazole ring contributes to the lipophilicity and electronic properties of the molecule. Halogen substitutions are a common strategy in medicinal chemistry to modulate binding affinity and pharmacokinetic properties. In various series of bioactive indazoles, halogenation has been shown to be more active than other substitutions.

C6 Position: While the subject compound is substituted at C5, SAR studies on related indazoles have shown the importance of substitution at other positions on the benzene ring. For instance, in the development of GCGR antagonists, the C6 position was a key area for optimization. researchgate.net Similarly, for FGFR inhibitors, substitutions on the benzene ring were crucial for activity. nih.gov

The following table summarizes representative SAR data for indazole derivatives targeting the β3-Adrenergic Receptor, illustrating the impact of modifications.

| Compound | Modification on Indazole Core | β3-AR Agonistic Activity (EC50, nM) | Selectivity (α1A/β3) |

|---|---|---|---|

| Compound 5 | 3-Methyl | 21 | 10-fold |

| Compound 11 | Modified 3-substituent | 13 | >769-fold |

| Compound 15 | Modified Sulfonamide Moiety | 18 | >556-fold |

Data derived from studies on novel indazole derivatives as β3-AR agonists. acs.orgacs.org

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the indazole scaffold, several key pharmacophoric features have been identified:

Hydrogen Bonding: The indazole ring itself, particularly the pyrazole (B372694) portion, contains nitrogen atoms that can act as hydrogen bond donors and acceptors. These interactions are often critical for anchoring the ligand in the binding site of a target protein, as seen in the binding of indazole fragments to kinase hinges.

Aromatic/Hydrophobic Interactions: The bicyclic aromatic system of the indazole core provides a rigid scaffold that can engage in π-π stacking and hydrophobic interactions with aromatic residues (like phenylalanine or tyrosine) in a protein's active site. semanticscholar.org A pharmacophore model for indazole-based estrogen receptor alpha inhibitors identified hydrophobic and aromatic interactions as key features. ugm.ac.id

Vectorial Diversity: The indazole core allows for substitutions at multiple positions (N-1, C-3, and various positions on the benzene ring), providing vectors for placing functional groups in specific orientations to optimize interactions with the target and improve properties like solubility and metabolic stability.

Fragment-Based Ligand Design Principles Applied to Indazole Systems

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds. It involves screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. youtube.com These hits are then optimized and grown into more potent, drug-like molecules. The indazole scaffold is well-suited for FBDD due to its compact size, rigid structure, and synthetic tractability.

Several successful applications of FBDD have utilized an indazole core. For example, in the discovery of AXL kinase inhibitors, an indazole fragment was identified as an initial hit through a high-concentration biochemical screen. nih.gov This initial fragment was then rapidly optimized by screening an expanded library of related fragments, leading to a more potent inhibitor. nih.gov Similarly, a fragment-based approach was used to identify novel small-molecule inhibitors of Hsp90. nih.gov Indazole-based fragments were identified through computational docking, confirmed biochemically, and their binding modes were determined by X-ray crystallography. This structural information then guided the "fragment evolution" process, where the initial low-affinity fragments were optimized into potent 3-benzylindazole derivatives with significant anti-proliferative activity. nih.gov This process illustrates a key principle of FBDD: leveraging structural information to guide the rational growth of a fragment into a high-affinity lead compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular framework.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. For 1-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole core and the N-acetyl and C-methyl substituents.

The aromatic region of the spectrum would feature signals for the three protons on the bicyclic ring system (H-4, H-6, and H-7). The presence of the bromine atom at the C-5 position influences the electronic environment and, consequently, the chemical shifts of these protons. The proton at C-4 would likely appear as a doublet, coupled to H-6. The H-6 proton would be a doublet of doublets due to coupling with both H-4 and H-7, and the H-7 proton would also be a doublet.

Two sharp singlets are anticipated in the aliphatic region of the spectrum. One corresponds to the three protons of the methyl group at the C-3 position of the indazole ring, and the other represents the three protons of the N-acetyl group. The precise chemical shifts of these groups are characteristic and aid in confirming the N-acylation and C-methylation of the indazole scaffold. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous compounds. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~ 8.3 - 8.5 | d |

| H-6 | ~ 7.6 - 7.8 | dd |

| H-7 | ~ 7.4 - 7.6 | d |

| C3-CH₃ | ~ 2.6 - 2.8 | s |

| N-CO-CH₃ | ~ 2.5 - 2.7 | s |

d = doublet, dd = doublet of doublets, s = singlet

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show resonances for the eight carbons of the indazole core and the two carbons of the N-acetyl group.

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The aromatic carbons of the indazole ring will resonate between approximately 110 and 145 ppm. The carbon atom bearing the bromine (C-5) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons, C-3, C-3a, and C-7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbons from the C-3 methyl and N-acetyl groups will appear at the most upfield region of the spectrum. rsc.orgjmchemsci.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous compounds. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 169.0 |

| C-3 | ~ 143.0 |

| C-3a | ~ 141.0 |

| C-7a | ~ 125.0 |

| C-4 | ~ 129.0 |

| C-5 | ~ 117.0 |

| C-6 | ~ 124.0 |

| C-7 | ~ 115.0 |

| N-CO-C H₃ | ~ 22.0 |

| C3-C H₃ | ~ 12.0 |

Nitrogen-15 (¹⁵N) NMR is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. ipb.pt For this compound, this technique can definitively confirm the site of acylation. The two nitrogen atoms of the indazole ring (N-1 and N-2) exist in distinct chemical environments.

The N-1 atom, being an amide-like nitrogen due to its bond to the acetyl group, will be significantly deshielded compared to the N-2 atom. The N-2 atom, which is part of a C=N double bond within the pyrazole (B372694) portion of the indazole ring, will have a different, characteristic chemical shift. The large difference in chemical shifts between N-1 and N-2 provides unambiguous evidence for the N-1 substitution pattern. scispace.com The chemical shifts are also sensitive to the electronic effects of substituents on the benzene (B151609) ring, such as the C-5 bromine. scispace.com

Two-dimensional (2D) NMR techniques are crucial for establishing detailed connectivity and spatial relationships. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining stereochemistry and conformation by detecting protons that are close in space, typically within 5 Å. researchgate.net

For this compound, a key structural question is the rotational conformation around the N-C(O) single bond. A NOESY experiment would reveal through-space correlations between the protons of the N-acetyl methyl group and nearby protons on the indazole ring. A spatial correlation between the N-acetyl protons and the H-7 proton would indicate a conformation where the carbonyl group points away from the benzene ring, which is often sterically favored. The absence or presence of such correlations provides critical evidence for assigning the dominant solution-state conformation of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₀H₉BrN₂O), the high-resolution mass spectrum would show a molecular ion [M]⁺ peak corresponding to its exact mass. guidechem.com Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) with nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. raco.cat

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. A primary and highly characteristic fragmentation pathway for N-acetyl compounds is the cleavage of the N-C(O) bond. This would result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or the formation of a stable acylium ion [CH₃CO]⁺. Another expected fragmentation is the cleavage of the bond between the indazole nitrogen and the acetyl group, leading to the formation of a 5-bromo-3-methyl-1H-indazolyl cation. libretexts.orgchemguide.co.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | Predicted Fragment | Fragmentation Pathway |

| 252 / 254 | [C₁₀H₉BrN₂O]⁺ | Molecular Ion [M]⁺ |

| 210 / 212 | [C₈H₇BrN₂]⁺ | Loss of ketene (-CH₂CO) |

| 43 | [C₂H₃O]⁺ | Formation of acetyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with the molecular formula C₁₀H₉BrN₂O, the theoretical monoisotopic mass can be calculated with a high degree of precision. libretexts.org The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in a characteristic isotopic pattern in the mass spectrum.

The HRMS analysis of this compound is expected to show a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The exact mass of the monoisotopic peak, corresponding to the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), provides a stringent confirmation of the elemental formula.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂O |

| Monoisotopic Mass | 251.98983 u |

| Average Mass | 253.09 u |

| Nominal Mass | 252 u |

The high resolution of the mass analyzer allows for the differentiation of ions with very similar nominal masses, thereby confirming the elemental composition and ruling out other potential molecular formulas. This level of accuracy is crucial for the definitive identification of novel compounds and for verifying the purity of synthesized materials.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum provides a unique fingerprint of a compound based on the vibrational frequencies of its chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The most prominent peak is anticipated to be the carbonyl (C=O) stretching vibration of the ethanone (B97240) group, which typically appears in the range of 1690-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the indazole ring system. The aromatic C-H stretching vibrations of the indazole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will likely be observed just below 3000 cm⁻¹.

Furthermore, the spectrum should display characteristic absorptions for the C=C and C=N stretching vibrations within the indazole ring, typically in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1690 - 1740 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | 2850 - 2960 |

| Indazole Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 680 |

The collective pattern of these absorption bands provides a robust method for the structural confirmation of this compound and can be used to monitor its chemical transformations.

X-ray Crystallography for Solid-State Structural Elucidation and Ligand-Protein Complex Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and packing in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related bromo-substituted heterocyclic compounds provides insights into the expected structural features. researchgate.netmdpi.comgrowingscience.com

The compound this compound is achiral and therefore does not have an absolute configuration to be determined. However, X-ray crystallography is the primary method for determining the absolute configuration of chiral molecules. wikipedia.org For chiral indazole derivatives, this technique can unambiguously establish the R or S configuration at stereocenters, which is crucial for understanding their biological activity and stereospecific interactions. nih.govsemanticscholar.org

The solid-state conformation of this compound would be determined by a balance of steric and electronic factors. The orientation of the acetyl group relative to the indazole ring is a key conformational feature. Intramolecular interactions, such as weak hydrogen bonds or steric repulsions, will influence this arrangement.

Future Research Directions and Unexplored Academic Avenues for 1 5 Bromo 3 Methyl 1h Indazol 1 Yl Ethan 1 One

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to indazole derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. google.com Future research should prioritize the development of green and sustainable synthetic approaches for 1-(5-bromo-3-methyl-1H-indazol-1-yl)ethan-1-one. This includes exploring metal-catalyzed reactions, environmentally friendly approaches, and innovative multicomponent reactions to improve efficiency and structural diversity. scilit.comrsc.org Microwave-assisted synthesis, for instance, has shown potential in significantly reducing reaction times for related indanone compounds. beilstein-journals.org Furthermore, exploring flow chemistry could offer advantages in terms of safety, scalability, and process control. The development of one-pot syntheses, minimizing intermediate isolation steps, would also contribute to a more sustainable and cost-effective production process. rsc.org

Advanced Derivatization Strategies for Enhanced Molecular Specificity

The core structure of this compound provides multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Future research should focus on advanced derivatization strategies to enhance molecular specificity and potency towards biological targets.

Key derivatization sites and potential modifications:

| Site | Functional Group | Potential Modifications | Anticipated Outcome |

| C5-Position | Bromo Group | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups. | Modulation of steric bulk, electronic properties, and lipophilicity to improve target binding and pharmacokinetic profiles. |

| N1-Position | Acetyl Group | Replacement with other acyl groups, sulfonyl groups, or alkyl chains. Introduction of pharmacologically active moieties. | Alteration of solubility, metabolic stability, and interaction with specific receptor pockets. |

| C3-Position | Methyl Group | Functionalization or replacement with other small alkyl or functionalized groups. | Probing the steric and electronic requirements of the binding site. |

These modifications can lead to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds. nih.gov

Integration of Machine Learning and AI in Indazole Design and Prediction of Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govastrazeneca.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for indazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtually designed analogues. infontd.org